N-{6-[(4-Methylbenzene-1-sulfonyl)amino]hexyl}acetamide
Description
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]hexyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields This compound features a sulfonamide group attached to a hexyl chain, which is further connected to an acetamide group
Properties
CAS No. |
62110-13-8 |
|---|---|
Molecular Formula |
C15H24N2O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[6-[(4-methylphenyl)sulfonylamino]hexyl]acetamide |
InChI |
InChI=1S/C15H24N2O3S/c1-13-7-9-15(10-8-13)21(19,20)17-12-6-4-3-5-11-16-14(2)18/h7-10,17H,3-6,11-12H2,1-2H3,(H,16,18) |
InChI Key |
WSQPEBNTHILJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(4-Methylbenzene-1-sulfonyl)amino]hexyl}acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hexylamine to form the intermediate N-(6-aminohexyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include dichloromethane or chloroform
Catalyst: No specific catalyst is required, but a base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity product
Quality control: Analytical methods like HPLC or NMR spectroscopy are used to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]hexyl}acetamide undergoes various chemical reactions, including:
Substitution reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or hydrogen peroxide
Reducing agents: Sodium borohydride or lithium aluminum hydride
Hydrolysis conditions: Acidic or basic aqueous solutions
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives
Reduction: Formation of amines or alcohols
Hydrolysis: Formation of carboxylic acids and amines
Scientific Research Applications
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]hexyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{6-[(4-Methylbenzene-1-sulfonyl)amino]hexyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The hexyl chain and acetamide group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzenesulfonyl)hexylamine
- N-(4-Methylbenzenesulfonyl)acetamide
- N-Hexylacetamide
Uniqueness
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]hexyl}acetamide stands out due to its combination of a sulfonamide group with a hexyl chain and acetamide group
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